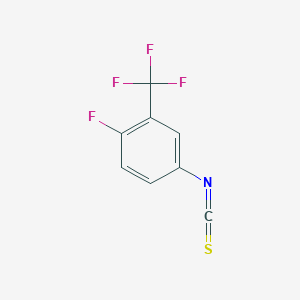

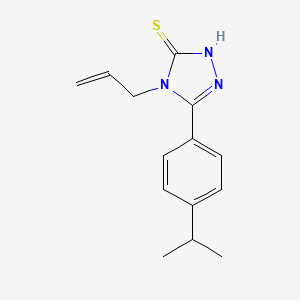

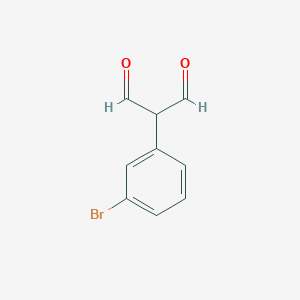

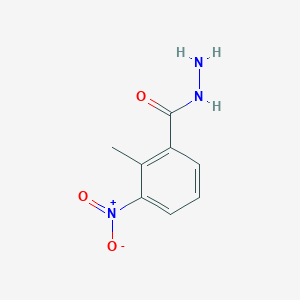

2-(3-Bromophenyl)malondialdehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related brominated compounds involves various strategies. For instance, 2-phenylthioallyl bromides are derived from allyl phenyl sulfides through a process of dibromination followed by dehydrobromination, which is then used to cause the 2-phenylthioallylation of aldehydes . Another synthesis method includes the formation of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehy

Aplicaciones Científicas De Investigación

1. Role in Malondialdehyde (MDA) Research

2-(3-Bromophenyl)malondialdehyde is closely related to Malondialdehyde (MDA), a biomarker for oxidative stress. MDA is a major product of lipid peroxidation and is frequently used to indicate oxidative damage in biological systems. For instance, Nielsen et al. (1997) established reliable reference intervals for plasma malondialdehyde, which is used as an indicator of lipid peroxidation and oxidative stress in clinical settings (Nielsen et al., 1997).

2. Application in Biochemical Analysis Methods

Compounds structurally related to MDA, such as 2-(3-Bromophenyl)malondialdehyde, are significant in developing and validating analytical methods for MDA detection. Cighetti et al. (2002) discussed using methyl malondialdehyde as an internal standard for MDA detection, indicating the importance of structurally similar compounds in enhancing the reliability of MDA measurements (Cighetti et al., 2002).

3. Implications in Diabetes Mellitus

Studies on MDA, a compound related to 2-(3-Bromophenyl)malondialdehyde, have shown its significance in conditions like diabetes mellitus. Slatter et al. (2000) discussed how MDA, a by-product of lipid oxidation, is considerably increased in diabetes, indicating its potential as a biomarker in this context (Slatter et al., 2000).

4. Use in Synthesis of Biomedically Relevant Compounds

Compounds like 2-(3-Bromophenyl)malondialdehyde are used in synthesizing biologically important compounds. For example, Li et al. (2011) described the synthesis of aza-quaternary carbon derivatives using related compounds, which are precursors for various alkaloids (Li et al., 2011).

5. Involvement in Chemical Reaction Mechanisms

Its structural analogs are involved in various chemical reaction mechanisms, providing insights into complex biochemical processes. Luo et al. (2021) discussed the copper-catalyzed lactamization of related compounds, highlighting the diverse applications of these types of chemicals in organic chemistry (Luo et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-bromophenyl)propanedial |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBBNWPPNCLEMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409192 |

Source

|

| Record name | 2-(3-Bromophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

791809-62-6 |

Source

|

| Record name | 2-(3-Bromophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)